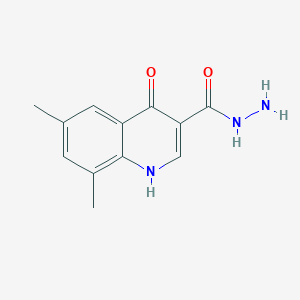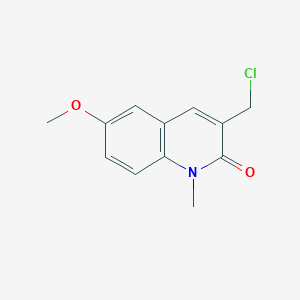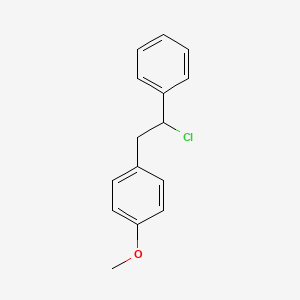
Norvaline, 2-methyl-,methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norvaline, 2-methyl-,methyl ester is a chemical compound with the molecular formula C6H13NO2 It is a derivative of norvaline, a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Norvaline, 2-methyl-,methyl ester can be synthesized through the esterification of norvaline with methanol in the presence of an acid catalyst. The reaction typically involves heating norvaline with methanol and a strong acid such as sulfuric acid or hydrochloric acid to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of norvaline and methanol into a reactor with an acid catalyst, followed by distillation to separate the ester from the reaction mixture.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield norvaline and methanol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Norvaline and methanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Norvaline, 2-methyl-,methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Norvaline, 2-methyl-,methyl ester involves its interaction with specific enzymes and metabolic pathways. It can inhibit certain enzymes, leading to changes in metabolic processes. For example, it has been shown to inhibit arginase, an enzyme involved in the urea cycle, which can affect nitric oxide production and other metabolic pathways .
Comparison with Similar Compounds
Norvaline: A non-proteinogenic amino acid with similar structural properties.
Valine: A proteinogenic amino acid that is an isomer of norvaline.
Leucine: Another branched-chain amino acid with similar metabolic roles.
Uniqueness: Norvaline, 2-methyl-,methyl ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound norvaline
Properties
CAS No. |
777036-35-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-methylpentanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-7(2,8)6(9)10-3/h4-5,8H2,1-3H3/t7-/m0/s1 |
InChI Key |
UCEMIMRGLBPPLW-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@](C)(C(=O)OC)N |
Canonical SMILES |
CCCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)


![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)

![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)

